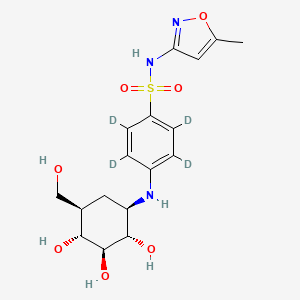
Sulfamethoxazole N4-glucoside-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfamethoxazole N4-glucoside-d4 is a derivative of sulfamethoxazole, a well-known sulfonamide antibiotic. This compound is specifically labeled with deuterium, which makes it useful in various scientific research applications, particularly in the field of pharmacokinetics and drug metabolism studies. The presence of the glucoside moiety enhances its solubility and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sulfamethoxazole N4-glucoside-d4 typically involves the glucosylation of sulfamethoxazole. The process begins with the protection of the amino group of sulfamethoxazole, followed by the introduction of the glucoside moiety using a glucosyl donor under acidic or enzymatic conditions. The final step involves the deprotection of the amino group to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Sulfamethoxazole N4-glucoside-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Alkylated and acylated products.
Scientific Research Applications
Sulfamethoxazole N4-glucoside-d4 is extensively used in scientific research, including:
Chemistry: As a reference standard in analytical chemistry for the quantification of sulfamethoxazole metabolites.
Biology: In studies of enzyme kinetics and metabolic pathways.
Medicine: In pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of sulfamethoxazole.
Industry: In the development of new pharmaceutical formulations and quality control.
Mechanism of Action
Sulfamethoxazole N4-glucoside-d4 exerts its effects by inhibiting bacterial dihydropteroate synthase, an enzyme involved in the synthesis of folic acid. This inhibition leads to the disruption of bacterial DNA synthesis and cell division. The glucoside moiety enhances its solubility and bioavailability, making it more effective in reaching its molecular targets.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: The parent compound, widely used as an antibiotic.
Sulfamethoxazole N4-glucoside: Similar to Sulfamethoxazole N4-glucoside-d4 but without the deuterium labeling.
Trimethoprim: Often used in combination with sulfamethoxazole for synergistic effects.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The deuterium atoms make the compound more stable and allow for precise tracking in metabolic studies, distinguishing it from its non-deuterated counterparts.
Properties
Molecular Formula |
C17H23N3O7S |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
2,3,5,6-tetradeuterio-N-(5-methyl-1,2-oxazol-3-yl)-4-[[(1R,2S,3S,4R,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl]amino]benzenesulfonamide |
InChI |
InChI=1S/C17H23N3O7S/c1-9-6-14(19-27-9)20-28(25,26)12-4-2-11(3-5-12)18-13-7-10(8-21)15(22)17(24)16(13)23/h2-6,10,13,15-18,21-24H,7-8H2,1H3,(H,19,20)/t10-,13-,15-,16+,17+/m1/s1/i2D,3D,4D,5D |
InChI Key |
CTYHRRRBPMYFJR-VFBVCLSRSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N[C@@H]2C[C@@H]([C@H]([C@@H]([C@H]2O)O)O)CO)[2H])[2H])S(=O)(=O)NC3=NOC(=C3)C)[2H] |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC3CC(C(C(C3O)O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


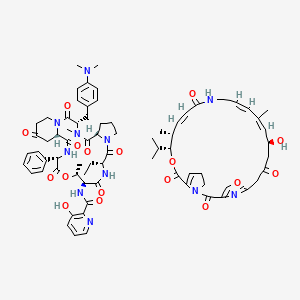
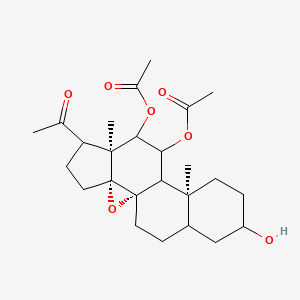

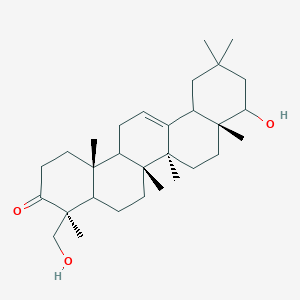
![potassium;9-methyl-3-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12426384.png)
![(3R)-3-[6-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-2-oxobenzo[cd]indol-1-yl]piperidine-2,6-dione](/img/structure/B12426385.png)
![N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine-d3](/img/structure/B12426389.png)

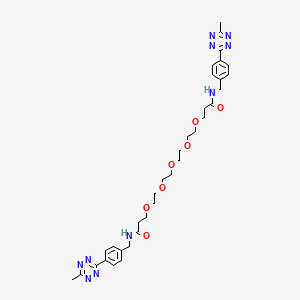
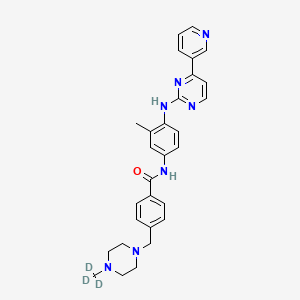
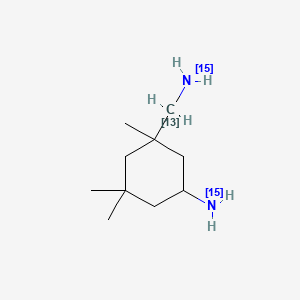
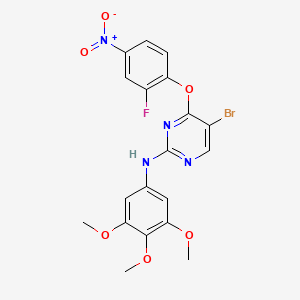
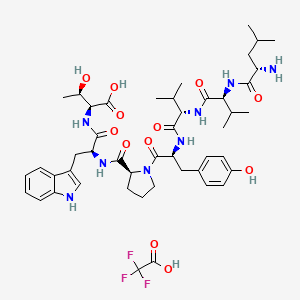
![(2S,3R,4R,5R,6S)-2-[(2R,3R,5R,6R)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12426450.png)
